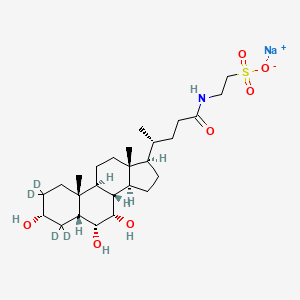

Taurohyocholate-d4 (sodium)

Description

Contextualization within Deuterated Bile Acid Research

Deuterated bile acids, including Taurohyocholate-d4, are a cornerstone of modern bile acid research. isotope.comavantiresearch.com Bile acids are no longer viewed simply as detergents for fat absorption but are now recognized as critical signaling molecules that regulate their own synthesis, transport, and metabolism, as well as broader metabolic processes like glucose and lipid homeostasis. isotope.comavantiresearch.comnih.gov The complexity of the bile acid pool, which includes primary, secondary, and conjugated forms, necessitates precise and accurate quantification methods to understand their roles in health and disease. isotope.comcaymanchem.com

The use of stable isotope-labeled bile acids, such as those labeled with deuterium (B1214612), has become the gold standard for internal standards in quantitative mass spectrometry-based analyses. caymanchem.commdpi.comnih.gov These labeled compounds are chemically identical to the endogenous analytes but have a higher mass, allowing them to be distinguished by the mass spectrometer. This co-elution with the target analyte helps to correct for variations in sample preparation and instrument response, leading to highly reproducible and accurate quantification. d-nb.info

Deuterated bile acid mixtures are commercially available and are widely used in metabolomic and lipidomic studies to gain new insights into bile acid signaling in the regulation of lipid metabolism. avantiresearch.comcaymanchem.com These tools are instrumental in exploring the connections between bile acid profiles and conditions like obesity, type 2 diabetes, and non-alcoholic fatty liver disease. nih.govfrontiersin.org

Rationale for Isotopic Labeling in Biochemical Investigations

Isotopic labeling, particularly with stable isotopes like deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), is a powerful technique in biochemical investigations for several key reasons:

Internal Standardization in Quantitative Analysis: As mentioned, the primary application of compounds like Taurohyocholate-d4 is as internal standards in mass spectrometry. glpbio.comcaymanchem.com This is crucial for accurate quantification of endogenous bile acids in complex biological matrices such as plasma, bile, and tissue extracts. d-nb.info The use of a comprehensive suite of stable isotope-labeled internal standards is essential for achieving high-quality data in large-scale studies. d-nb.info

Tracing Metabolic Pathways: Isotope labeling allows researchers to trace the metabolic fate of molecules in vivo and in vitro. For instance, early studies used deuterium-labeled cholesterol to definitively prove its conversion to cholic acid, establishing the biosynthetic link between cholesterol and bile acids. nih.gov By introducing a labeled precursor, scientists can follow its transformation through various enzymatic reactions, identifying intermediates and final products. nih.govnih.gov

Flux Analysis: Beyond simple pathway tracing, isotopic labeling can be used to determine the rates of metabolic pathways, a field known as fluxomics. By measuring the rate of incorporation of a stable isotope from a labeled precursor into a product, researchers can quantify the dynamic activity of metabolic routes under different physiological or pathological conditions.

Enhanced Structural Elucidation: While mass spectrometry is powerful, it can sometimes be challenging to differentiate between isomers—molecules with the same chemical formula but different structural arrangements. sciex.com Specific isotopic labeling patterns can aid in the structural characterization of metabolites by providing additional information during fragmentation analysis in tandem mass spectrometry. acs.org

Historical Development and Significance as a Research Probe

The use of isotopes in biochemistry has a rich history, with early pivotal experiments laying the groundwork for modern metabolic research. The concept of using isotopic tracers was revolutionary, allowing scientists to move from static measurements of metabolite concentrations to a dynamic understanding of metabolic processes. The pioneering work of Rudolph Schoenheimer and his colleagues, who used deuterium to label cholesterol and trace its conversion to bile acids, was a landmark achievement that demonstrated the power of this approach. nih.gov

Over the decades, the synthesis of a wide array of isotopically labeled compounds, including a variety of deuterated bile acids, has become more sophisticated. avantiresearch.comacs.orgmedchemexpress.com This has enabled increasingly complex and detailed investigations into bile acid metabolism and its regulatory functions.

The significance of Taurohyocholate-d4 and other deuterated bile acids as research probes lies in their ability to facilitate highly accurate and precise measurements, which are essential for:

Understanding Disease Mechanisms: Alterations in bile acid profiles are associated with numerous diseases, including liver diseases, metabolic syndrome, and certain cancers. mdpi.comfrontiersin.orgnih.gov Accurate quantification using labeled standards helps to identify specific changes in bile acid concentrations that may serve as biomarkers or reveal underlying disease mechanisms. For example, elevated levels of certain bile acids have been linked to liver fibrosis in non-alcoholic steatohepatitis (NASH). frontiersin.org

Drug Development and Pharmacology: Deuterated compounds are not only used as analytical standards but are also being explored as therapeutic agents themselves. The substitution of hydrogen with deuterium can alter the metabolic stability of a drug, potentially leading to an improved pharmacokinetic profile. google.com

Microbiome Research: The gut microbiota plays a crucial role in transforming primary bile acids into secondary bile acids. isotope.comfrontiersin.org Isotope-labeled bile acids are invaluable tools for studying these microbial transformations and their impact on host metabolism and signaling.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C26H44NNaO7S |

|---|---|

Molecular Weight |

541.7 g/mol |

IUPAC Name |

sodium;2-[[(4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-2,2,4,4-tetradeuterio-3,6,7-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate |

InChI |

InChI=1S/C26H45NO7S.Na/c1-15(4-7-21(29)27-12-13-35(32,33)34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31;/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34);/q;+1/p-1/t15-,16-,17-,18+,19+,20+,22+,23-,24+,25-,26-;/m1./s1/i8D2,14D2; |

InChI Key |

NYXROOLWUZIWRB-KOMZIBPTSA-M |

Isomeric SMILES |

[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]([C@@H]([C@@H]2C([C@@H]1O)([2H])[2H])O)O)CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)[O-])C)C)[2H].[Na+] |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C.[Na+] |

Origin of Product |

United States |

Synthesis and Isotopic Incorporation of Taurohyocholate D4 Sodium

Chemical Synthesis Pathways for Bile Acid Derivatives

The fundamental structure of Taurohyocholate is derived from hyocholic acid, a trihydroxy bile acid, which is conjugated with the amino acid taurine (B1682933) via an amide linkage. The synthesis of bile acid derivatives generally follows pathways that modify a steroidal core, which itself is a product of cholesterol catabolism. frontiersin.orgnih.govnih.gov

The general synthetic route involves two key stages: modification of the steroid nucleus and subsequent conjugation. nih.gov

Modification of the Steroid Core : The synthesis often starts from a more abundant bile acid, such as cholic acid (CA) or chenodeoxycholic acid (CDCA). nih.govfrontiersin.org These precursors undergo a series of enzymatic or chemical reactions, including oxidation, reduction, and epimerization, to achieve the desired hydroxylation pattern of the target bile acid. For hyocholic acid (3α,6α,7α-trihydroxy-5β-cholan-24-oic acid), specific regioselective oxidation and reduction steps are necessary to introduce the hydroxyl group at the C-6 position. nih.gov For instance, selective oxidation of a hydroxyl group can be achieved using reagents like chromium (VI) oxide or through catalysis with enzymes such as hydroxysteroid dehydrogenases (HSDHs). nih.govfrontiersin.org

Amide Bond Formation (Conjugation) : Once the desired bile acid core (hyocholic acid) is obtained, the final step is its conjugation with taurine. This is typically an amide coupling reaction. The carboxylic acid group at C-24 of the bile acid is first activated. A common method for this activation is the formation of a mixed anhydride (B1165640) using a reagent like isobutyl chloroformate in the presence of a non-nucleophilic base such as triethylamine (B128534) (Et3N). wgtn.ac.nz This activated intermediate then readily reacts with the amino group of taurine (or a deuterated version thereof) in an aqueous or mixed solvent system to form the stable amide bond of Taurohyocholate. wgtn.ac.nznih.gov

Deuteration Methodologies for Stable Isotope Labeling

The introduction of deuterium (B1214612) atoms into the Taurohyocholate structure can be achieved at various stages of the synthesis. The goal is to produce a molecule with a stable isotopic label, meaning the deuterium atoms are not easily exchanged for protons under typical physiological or analytical conditions. Common strategies include synthesizing the molecule from a deuterated precursor or performing a hydrogen-deuterium exchange (HDX) reaction on the final molecule or an intermediate. acs.org

For a compound designated as "-d4", four deuterium atoms are incorporated into the structure at specific, known locations. Regioselectivity is crucial to ensure the stability of the label and the consistency of the standard.

Labeling via Deuterated Precursors : One of the most straightforward methods is to use a commercially available or synthesized deuterated building block. For Taurohyocholate-d4, using taurine-d4 (B583183) in the final conjugation step is a highly efficient and regioselective strategy. In this case, the four deuterium atoms are located on the ethylamine (B1201723) portion of the taurine moiety, positions that are not susceptible to back-exchange.

Metal-Catalyzed Hydrogen Isotope Exchange (HIE) : This technique allows for the direct replacement of C-H bonds with C-D bonds. acs.org Transition metal catalysts, such as iridium, ruthenium, or palladium, are often employed. acs.orgmdpi.comnih.gov The regioselectivity of the exchange can be controlled by directing groups present in the molecule, such as hydroxyl or carbonyl groups. nih.gov For a bile acid, specific hydroxyl groups on the steroid nucleus can direct the catalyst to facilitate H-D exchange at adjacent carbon atoms. For example, methods have been developed for the regioselective α-deuteration of nitrogen-containing bioactive compounds using ruthenium nanoparticles. nih.gov However, achieving a specific d4-labeling pattern on the steroid core requires careful selection of catalysts and reaction conditions to avoid over- or mis-deuteration. nih.gov

Acid- or Base-Catalyzed Exchange : In some cases, protons on carbon atoms adjacent to a carbonyl group (α-protons) can be exchanged for deuterium under acidic or basic conditions in the presence of a deuterium source like D₂O. nih.gov By temporarily introducing a keto group at a specific position on the bile acid steroid nucleus, the adjacent positions can be deuterated. Subsequent reduction of the keto group back to a hydroxyl group yields the deuterated bile acid. This keto-enol tautomerism allows for selective deuterium incorporation. nih.gov

A summary of potential deuteration strategies is presented in the table below.

| Strategy | Description | Deuterium Source | Key Reagents/Conditions | Selectivity |

| Precursor Labeling | Conjugation of hyocholic acid with a pre-labeled taurine-d4. | Taurine-d4 | Isobutyl chloroformate, Et3N | High (on taurine moiety) |

| Metal-Catalyzed HIE | Direct C-H to C-D exchange on the steroid nucleus. | D₂ gas or D₂O | Iridium or Ruthenium catalysts | Variable; directed by functional groups |

| Acid/Base Catalysis | H-D exchange at positions α to a temporary carbonyl group. | D₂O | NaOD, DCl | High (at specific α-positions) |

After synthesis, it is imperative to verify the number and location of the incorporated deuterium atoms and to quantify the isotopic enrichment. rsc.org This is typically accomplished using a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgomicronbio.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is used to confirm the structural integrity of the molecule and the precise location of the deuterium labels. rsc.orgomicronbio.com In ¹H NMR spectroscopy, the incorporation of a deuterium atom at a specific position results in the disappearance or significant reduction of the corresponding proton signal. omicronbio.com For Taurohyocholate-d4 synthesized from taurine-d4, the proton signals corresponding to the -CH₂-CH₂- bridge in the taurine moiety would be absent. Quantitative NMR techniques can also be used to assess the level of enrichment at specific sites. omicronbio.com

The table below outlines the analytical methods used for quality control.

| Analytical Technique | Parameter Measured | Information Obtained |

| LC-HRMS | Mass-to-charge ratio (m/z) and isotopic distribution | Confirms mass shift due to deuteration; calculates isotopic purity and enrichment. almacgroup.com |

| ¹H NMR Spectroscopy | Chemical shift and signal integration | Confirms the location of deuterium atoms by observing the absence of specific proton signals. rsc.org |

| ¹³C NMR Spectroscopy | Chemical shift and signal multiplicity | Can provide complementary structural information and confirm deuteration sites through changes in carbon signals. |

Precursor Sourcing and Derivatization Approaches

The synthesis of Taurohyocholate-d4 relies on the availability of key precursors.

Hyocholic Acid : This bile acid is predominantly found in pig bile and can be isolated and purified from this natural source. Alternatively, it can be synthesized from more common bile acids like cholic acid through multi-step chemical or chemoenzymatic processes. frontiersin.org

Taurine : Unlabeled taurine is a readily available and inexpensive chemical. For the synthesis of the d4-labeled compound, taurine-d4 is required. This isotopically labeled precursor is typically sourced from specialty chemical suppliers that focus on stable isotope-labeled compounds. isotope.com

Other Precursors : The synthesis of the bile acid core itself may start from cholesterol or plant-derived sterols, which undergo extensive modification. For example, 5β-cholestane-3α,7α,12α,26-tetrol is a known biological precursor in the pathway to cholic acid. nih.gov

Derivatization Approaches : During a multi-step synthesis, it is often necessary to protect reactive functional groups to prevent unwanted side reactions. nih.gov For bile acids, the hydroxyl groups on the steroid nucleus are commonly protected.

Protection : Acetyl esters or silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS) are frequently used as protecting groups for the hydroxyl functions. These groups are stable under the conditions required for other transformations (like amide coupling) but can be removed selectively under mild conditions later in the synthesis.

Derivatization for Analysis : For analytical purposes, such as gas chromatography (GC-MS), the polar hydroxyl and carboxylic acid groups of bile acids are often derivatized to increase their volatility. researchgate.net This typically involves a two-step process of methoximation followed by silylation. researchgate.net However, for LC-MS analysis of Taurohyocholate-d4, such derivatization is usually not required.

Analytical Applications of Taurohyocholate D4 Sodium

Role as an Internal Standard in Mass Spectrometry-Based Assays

In quantitative mass spectrometry, an internal standard (IS) is a compound added to a sample in a known amount to enable the quantification of an analyte. The ideal internal standard is chemically and physically similar to the analyte but can be distinguished by the mass spectrometer. Deuterated compounds like Taurohyocholate-d4 serve as excellent internal standards for their endogenous, non-deuterated counterparts.

Quantification of Endogenous Bile Acids (e.g., Taurohyocholic Acid)

The primary application of Taurohyocholate-d4 is as an internal standard for the accurate quantification of endogenous taurohyocholic acid and other structurally similar bile acids in various biological matrices such as plasma, serum, and fecal matter. nih.govlcms.cz The use of a stable isotope-labeled internal standard is crucial for correcting for variations that can occur during sample preparation, such as extraction inefficiency and matrix effects (ion suppression or enhancement). researchgate.net

During analysis, the ratio of the signal intensity of the endogenous analyte to the known concentration of the internal standard is used to calculate the concentration of the endogenous compound. nih.gov This method, known as isotope dilution mass spectrometry, provides high accuracy and precision, which is essential for clinical and research applications where bile acid concentrations can be indicative of various physiological and pathological states. nih.govnih.gov For instance, altered levels of specific bile acids have been associated with metabolic diseases like type 2 diabetes. nih.gov

Calibration Curve Development and Validation Protocols

For accurate quantification, a calibration curve is constructed by plotting the ratio of the analyte signal to the internal standard signal against known concentrations of the analyte. nih.gov Taurohyocholate-d4 is added at a constant concentration to each calibration standard and the unknown samples. This ensures that any variability in the analytical process affects both the analyte and the internal standard equally, thus maintaining the accuracy of the measurement. nih.govpharmanueva.com

Validation of the analytical method is a critical step to ensure its reliability. nih.govresearchgate.net This process typically involves assessing the linearity of the calibration curve, the limit of detection (LOD), the limit of quantification (LOQ), accuracy, and precision (both intra-day and inter-day). nih.govpharmanueva.com The use of a stable isotope-labeled internal standard like Taurohyocholate-d4 is often a requirement in regulatory guidelines for bioanalytical method validation.

Below is an example of a data table that might be generated during the validation of a method for quantifying taurohyocholic acid using Taurohyocholate-d4 as an internal standard.

| Parameter | Result | Acceptance Criteria |

| Linearity (r²) | 0.998 | ≥ 0.995 |

| Lower Limit of Quantification (LLOQ) | 1.5 ng/mL | Signal-to-noise ratio ≥ 10 |

| Accuracy (% Bias) | -2.5% to +3.1% | Within ±15% of nominal value |

| Intra-day Precision (%CV) | 3.8% | ≤ 15% |

| Inter-day Precision (%CV) | 5.2% | ≤ 15% |

Advanced Mass Spectrometry Techniques for Detection and Analysis

The detection and analysis of Taurohyocholate-d4 and its endogenous counterpart are primarily achieved through the coupling of chromatographic separation techniques with mass spectrometry. frontiersin.org

Liquid Chromatography-Mass Spectrometry (LC-MS) Integration

Liquid chromatography-mass spectrometry (LC-MS) is the most widely used technique for the analysis of bile acids. lcms.cznih.govresearchgate.net The liquid chromatography step separates the complex mixture of bile acids in a biological sample based on their physicochemical properties. nih.gov This separation is crucial because many bile acids are isomers, meaning they have the same mass but different structures, making them indistinguishable by mass spectrometry alone. lcms.cz

Following separation, the eluent from the LC column is introduced into the mass spectrometer. Techniques like electrospray ionization (ESI) are commonly used to ionize the bile acids before they enter the mass analyzer. researchgate.net The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), allowing for the specific detection of Taurohyocholate-d4 and endogenous taurohyocholic acid. Triple quadrupole mass spectrometers are often used in multiple reaction monitoring (MRM) mode for high sensitivity and selectivity. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

While less common than LC-MS for bile acid analysis, gas chromatography-mass spectrometry (GC-MS) can also be employed. frontiersin.orgshimadzu.com A key challenge with GC-MS is that bile acids are not volatile and require a derivatization step to increase their volatility before they can be analyzed by gas chromatography. shimadzu.com This adds complexity to the sample preparation process.

However, GC-MS can offer excellent chromatographic resolution. shimadzu.com Similar to LC-MS, the separated compounds are then introduced into the mass spectrometer for detection and quantification. Isotope dilution GC-MS methods have been developed for the analysis of various bile acids. weqas.com

Isotope Dilution Mass Spectrometry Principles

Isotope dilution mass spectrometry (IDMS) is a highly accurate method for quantifying compounds. nih.govnih.gov The fundamental principle involves adding a known amount of an isotopically labeled version of the analyte (e.g., Taurohyocholate-d4) to the sample. nih.gov This labeled compound acts as an ideal internal standard because it behaves almost identically to the unlabeled analyte during sample processing and analysis. nih.gov

The mass spectrometer can differentiate between the labeled and unlabeled forms due to their mass difference. By measuring the ratio of the signals from the unlabeled analyte to the labeled internal standard, the concentration of the endogenous analyte can be precisely calculated, even if there are losses during sample preparation or variations in instrument response. nih.gov This makes IDMS the gold standard for quantitative analysis in many applications.

Taurohyocholate D4 Sodium in Metabolomics Research

Application in Targeted Metabolomics Profiling of Bile Acids

Targeted metabolomics aims to accurately measure the concentrations of a predefined set of metabolites. In the analysis of bile acids, which play critical roles in digestion and signaling, precise quantification is essential. Taurohyocholate-d4 is employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to achieve this precision. researchgate.net

The principle of its application involves adding a known amount of Taurohyocholate-d4 to each biological sample (e.g., plasma, serum, liver tissue) before processing. researchgate.net During sample preparation and analysis, any loss of analyte or variation in instrument response will affect both the endogenous bile acids and the deuterated standard equally. By measuring the ratio of the signal from each endogenous bile acid to the signal from Taurohyocholate-d4, researchers can correct for these variations and calculate the true concentration of the target bile acids. This stable isotope dilution technique is considered the gold standard for quantitative metabolomics. nih.gov

Deuterated standards are crucial for overcoming matrix effects, where other molecules in a complex biological sample can suppress or enhance the ionization of the target analyte, leading to inaccurate measurements. wisdomlib.orgthermofisher.com The use of a stable isotope-labeled internal standard that co-elutes with the analyte provides the most effective correction for these effects. thermofisher.com

Below is a table of bile acids commonly quantified in targeted metabolomics panels where a deuterated standard like Taurohyocholate-d4 would be utilized for quality control.

| Bile Acid Class | Specific Bile Acids Commonly Measured | Conjugation |

| Primary Bile Acids | Cholic acid (CA), Chenodeoxycholic acid (CDCA) | Unconjugated |

| Secondary Bile Acids | Deoxycholic acid (DCA), Lithocholic acid (LCA), Ursodeoxycholic acid (UDCA) | Unconjugated |

| Glycine (B1666218) Conjugates | Glycocholic acid (GCA), Glycochenodeoxycholic acid (GCDCA), Glycodeoxycholic acid (GDCA) | Glycine |

| Taurine (B1682933) Conjugates | Taurocholic acid (TCA), Taurochenodeoxycholic acid (TCDCA), Taurodeoxycholic acid (TDCA) | Taurine |

Contribution to Untargeted Metabolomics Studies of Bile Acid Pathways

Untargeted metabolomics seeks to measure as many metabolites as possible in a sample to gain a comprehensive overview of the metabolic state. While the primary goal is not absolute quantification for every detected feature, the inclusion of stable isotope-labeled standards like Taurohyocholate-d4 is critical for quality control and data reliability. nih.gov

In these studies, deuterated standards help assess the stability and performance of the analytical platform throughout the analysis of a large batch of samples. nih.gov They serve as benchmark analytes to monitor for shifts in retention time and mass accuracy, ensuring that the data collected over time is consistent. Furthermore, the presence of a known standard can aid in the putative identification of other related metabolites. nih.gov By observing the fragmentation pattern of Taurohyocholate-d4, researchers can gain clues to help identify other taurine-conjugated bile acids within the complex dataset.

The use of internal standards improves the confidence in the observed changes between different experimental groups by providing a reference point for data normalization, which helps to distinguish true biological variations from analytical artifacts. nih.gov

Data Processing and Bioinformatic Analysis in Deuterated Metabolite Studies

The data generated from metabolomics experiments, particularly those using LC-MS, is vast and complex. A typical bioinformatics workflow is required to transform raw data into meaningful biological insights. nih.govresearchgate.net The inclusion of deuterated standards like Taurohyocholate-d4 is an integral part of this process. omicstutorials.com

The workflow can be summarized in the following steps:

Raw Data Processing : The initial step involves converting the raw data files from the mass spectrometer into a usable format. Software tools detect chromatographic peaks, which correspond to different ions, across all samples. nih.gov

Peak Alignment and Correspondence : The software identifies the peak corresponding to Taurohyocholate-d4 based on its precise mass-to-charge ratio (m/z) and expected retention time. This peak is then used as an anchor to align the chromatograms from all other samples, correcting for minor shifts in retention time that occur between runs. bioconductor.org

Normalization : The peak area or height of the Taurohyocholate-d4 internal standard is used to normalize the data. The intensity of every other detected metabolite feature is divided by the intensity of the internal standard in that same sample. This crucial step corrects for variations in sample volume, extraction efficiency, and instrument response. thermofisher.com

Statistical Analysis : Once the data is normalized, statistical methods such as t-tests, ANOVA, and multivariate analyses (e.g., PCA, OPLS-DA) are applied to the processed data table to identify metabolites that are significantly different between experimental groups. nih.gov

Specialized metabolomics software packages are designed to automatically recognize and utilize internal standards for these data processing steps, streamlining the path from complex raw data to a clean, normalized feature table ready for statistical interpretation. nih.gov

Metabolomic Elucidation of Bile Acid Pathway Dysregulation in Preclinical Models

Preclinical models, such as mice and rats, are fundamental to understanding the role of bile acid dysregulation in various diseases, including liver injury, metabolic disorders, and certain cancers. Metabolomics studies in these models rely on accurate quantification to map the biochemical changes occurring in disease states. nih.gov

The use of Taurohyocholate-d4 and other deuterated bile acid standards is essential for the reliable quantification of changes in the bile acid pool in these preclinical studies. researchgate.net For instance, in a mouse model of drug-induced liver injury (DILI), researchers can use stable isotope dilution LC-MS/MS to precisely measure how the concentrations of different bile acids in the liver and plasma change in response to the drug. nih.govnih.gov An accumulation of certain toxic bile acids and a decrease in others can point to specific mechanisms of liver damage.

The table below provides a hypothetical example of findings from a preclinical study on non-alcoholic steatohepatitis (NASH), illustrating how targeted metabolomics can pinpoint specific changes in bile acid profiles.

| Bile Acid | Control Group (Relative Abundance) | NASH Model (Relative Abundance) | Fold Change | Significance (p-value) |

| Taurocholic acid (TCA) | 1.00 | 2.50 | +2.5 | < 0.01 |

| Tauro-β-muricholic acid (TβMCA) | 1.00 | 0.40 | -2.5 | < 0.01 |

| Cholic acid (CA) | 1.00 | 1.80 | +1.8 | < 0.05 |

| Deoxycholic acid (DCA) | 1.00 | 3.10 | +3.1 | < 0.01 |

These quantitative data, made reliable by the use of internal standards like Taurohyocholate-d4, allow researchers to identify key enzymatic steps and transport processes in the bile acid pathway that are dysregulated, providing valuable insights into disease pathogenesis and identifying potential therapeutic targets.

Stable Isotope Tracing with Taurohyocholate D4 Sodium

Principles of Stable Isotope Tracing for Metabolic Flux Analysis

Stable isotope tracing is a fundamental technique in metabolic flux analysis (MFA), a methodology used to quantify the rates (fluxes) of metabolic reactions within a biological system. The core principle involves introducing a substrate labeled with a stable isotope, such as deuterium (B1214612) (²H), into a system and monitoring its incorporation into downstream metabolites. Unlike radioactive isotopes, stable isotopes are non-radioactive and safe for use in a wider range of experimental settings.

The process begins with the administration of the labeled compound, in this case, Taurohyocholate-d4 (sodium). As this tracer enters the metabolic network, it is processed by enzymes alongside its unlabeled counterpart. Analytical techniques, most commonly mass spectrometry (MS) coupled with gas chromatography (GC) or liquid chromatography (LC), are then employed to detect and quantify the labeled and unlabeled forms of the target metabolites. The degree of isotope enrichment in various metabolites over time provides crucial information about the flow of atoms through different pathways.

By analyzing the distribution of the isotopic label, researchers can deduce the relative contributions of different pathways to the production of a particular metabolite and calculate the rates of metabolic conversions. This approach offers a dynamic view of metabolism that is not attainable through the measurement of metabolite concentrations alone.

Tracing Bile Acid Biosynthesis and Transformation Pathways

Taurohyocholate-d4 (sodium) is an effective tracer for elucidating the intricate pathways of bile acid biosynthesis and their subsequent transformations by the gut microbiota. Primary bile acids are synthesized in the liver from cholesterol through a series of enzymatic reactions. Following their conjugation with taurine (B1682933) or glycine (B1666218), they are secreted into the bile.

By introducing Taurohyocholate-d4 (sodium) into an experimental model, researchers can track its journey through these pathways. For instance, if the tracer is administered systemically, its appearance in the bile and feces can provide insights into the rate of its transport and secretion by the liver. Furthermore, the detection of deuterated metabolites in the gut can reveal the extent and nature of microbial transformations. The gut microbiome possesses a diverse array of enzymes capable of modifying bile acids, including deconjugation, dehydroxylation, and epimerization. The presence of deuterated forms of secondary bile acids, which are produced by these microbial actions, can confirm and quantify the activity of these transformation pathways.

This ability to trace the metabolic fate of a specific bile acid with high precision is critical for understanding how factors like diet, disease, or therapeutic interventions can alter bile acid metabolism.

Investigation of Enterohepatic Circulation Dynamics in Animal Models

The enterohepatic circulation is a highly efficient process that recycles bile acids between the liver and the intestine, ensuring a constant supply for their digestive and signaling functions. Taurohyocholate-d4 (sodium) is a valuable tool for studying the dynamics of this circulation in animal models.

Following oral or intravenous administration in a research animal, the concentration of Taurohyocholate-d4 (sodium) and its metabolites can be measured in various biological compartments, including plasma, bile, intestinal contents, and feces, over time. This data allows for the determination of key pharmacokinetic parameters that describe the efficiency and kinetics of the enterohepatic circulation.

Table 1: Hypothetical Pharmacokinetic Parameters of Taurohyocholate-d4 in a Rodent Model

| Parameter | Value | Unit | Description |

| Absorption Rate Constant (ka) | 1.2 | h⁻¹ | Rate of absorption from the intestine into the portal circulation. |

| Hepatic Uptake Clearance | 5.8 | mL/min/kg | Rate of removal of the tracer from the portal blood by the liver. |

| Biliary Secretion Rate | 4.5 | µmol/min/kg | Rate of secretion of the tracer from the liver into the bile. |

| Intestinal Reabsorption Efficiency | 96 | % | Percentage of the secreted tracer that is reabsorbed from the intestine. |

| Fecal Excretion Rate | 0.2 | µmol/day/kg | Rate of loss of the tracer in the feces. |

This table presents hypothetical data for illustrative purposes, as specific research findings for Taurohyocholate-d4 were not available.

These parameters provide a quantitative understanding of how efficiently bile acids are conserved and how this process might be altered in different physiological or pathological states.

Analysis of Bile Acid Pool Kinetics and Turnover Rates

The principle of this method involves introducing a known amount of the labeled bile acid into the system and allowing it to equilibrate with the endogenous bile acid pool. By measuring the dilution of the isotopic label in a sample of bile or plasma, the size of the total bile acid pool can be calculated. The rate of disappearance of the tracer from the pool over time is then used to determine the turnover rate, which reflects the rate of bile acid synthesis required to replace fecal losses.

Table 2: Illustrative Data on Bile Acid Pool Kinetics

| Parameter | Control Group | Treatment Group | Unit |

| Bile Acid Pool Size | 35.2 | 28.5 | µmol/100g body weight |

| Fractional Turnover Rate | 0.25 | 0.35 | pools/day |

| Synthesis Rate | 8.8 | 10.0 | µmol/day/100g body weight |

This table contains illustrative data to demonstrate the application of the technique. Specific experimental data for Taurohyocholate-d4 is not available in the public domain.

These measurements are invaluable in clinical and preclinical research for assessing the impact of liver diseases, cholestasis, or pharmacological interventions on bile acid homeostasis.

Metabolic Reprogramming Studies Utilizing Deuterated Bile Acids

Metabolic reprogramming is a hallmark of various diseases, including metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and cancer. This involves alterations in cellular metabolic pathways to support disease progression. Deuterated bile acids, such as Taurohyocholate-d4 (sodium), can be employed to investigate how bile acid metabolism is reprogrammed in these conditions and how bile acids themselves act as signaling molecules to influence cellular metabolism.

Bile acids are now recognized as important signaling molecules that activate nuclear receptors like the farnesoid X receptor (FXR) and membrane receptors like the G-protein-coupled bile acid receptor 1 (TGR5). These receptors regulate the expression of genes involved in lipid, glucose, and energy metabolism.

By using a deuterated tracer, researchers can follow the metabolic fate of a specific bile acid and correlate its presence and concentration in different tissues with changes in gene expression and metabolic fluxes. For example, an increase in the transformation of Taurohyocholate-d4 into secondary bile acids by the gut microbiota could be linked to altered FXR signaling in the intestine and liver, leading to downstream effects on glucose and lipid metabolism. These studies provide a mechanistic understanding of the role of bile acids in metabolic diseases and can help identify new therapeutic targets.

Biochemical and Physiological Roles of Taurohyocholic Acid Studied Via Taurohyocholate D4

Mechanisms of Bile Acid Conjugation and Deconjugation in Biological Systems

Bile acids are synthesized in the liver from cholesterol and are typically conjugated with an amino acid, either taurine (B1682933) or glycine (B1666218), before being secreted into the bile. nih.govmdpi.com This conjugation process, also known as amidation, increases the solubility of these molecules, preventing them from causing membrane damage. nih.gov Taurohyocholic acid is a product of this process, specifically the result of conjugating hyocholic acid with taurine.

Once secreted into the intestine, these conjugated bile acids can be deconjugated by the gut microbiota. nih.gov This critical step is catalyzed by microbial enzymes called bile salt hydrolases (BSHs), which break the amide bond to release the unconjugated bile acid and the amino acid. nih.gov The study of this deconjugation process often utilizes deuterated standards like Taurohyocholate-d4. For instance, researchers can measure BSH activity by incubating fecal proteins with a known amount of a deuterated-conjugated bile acid (e.g., d4-taurocholic acid) and then quantifying the production of the deuterated-unconjugated form (e.g., d4-cholic acid) using liquid chromatography-mass spectrometry (LC-MS). nih.gov This methodology allows for precise tracking of the metabolic fate of specific bile acids through complex biological systems.

Interaction with Endogenous Bile Acid Receptors and Signaling Pathways (e.g., Farnesoid X Receptor)

Bile acids are not just digestive aids; they are also crucial signaling molecules that interact with various nuclear and cell-surface receptors to regulate metabolism. mdpi.commdpi.com The Farnesoid X Receptor (FXR) is a key nuclear receptor that controls bile acid, lipid, and glucose homeostasis. mdpi.com The gut microbiota plays a significant role in modulating FXR signaling by altering the composition of the bile acid pool. fao.orgvtt.fi

Beyond FXR, bile acids like taurocholic acid (TCA) can activate other signaling pathways. Under cholestatic conditions, TCA has been shown to promote the activation of hepatic stellate cells (HSCs), a key event in liver fibrosis, via the sphingosine (B13886) 1-phosphate receptor 2 (S1PR2) and the subsequent p38 MAPK/YAP signaling cascade. nih.govnih.govdoaj.org TCA also stimulates biliary hyperplasia through cAMP signaling pathways. nih.govresearchgate.net These findings highlight the diverse and complex signaling roles of taurine-conjugated bile acids.

Influence on Lipid Emulsification and Cholesterol Metabolism in In Vitro Systems

A primary function of bile acids is the emulsification of dietary fats in the intestine. Their amphipathic nature allows them to surround lipid droplets, breaking large fat globules into smaller particles. youtube.com This process dramatically increases the surface area available for digestive enzymes, such as lipase, to act upon, thereby facilitating the digestion and absorption of lipids and fat-soluble vitamins. nih.govyoutube.com

Bile acids are also central to cholesterol homeostasis. The synthesis of bile acids is the primary pathway for cholesterol catabolism in the body. mdpi.com The enzyme cholesterol 7α-hydroxylase (CYP7A1) is the rate-limiting step in the classical pathway of bile acid synthesis. nih.gov Studies have shown that taurine, a precursor for tauro-conjugated bile acids, can lower plasma cholesterol levels by upregulating the expression of CYP7A1. mdpi.com Furthermore, research on taurohyodeoxycholic acid, a structurally similar 6α-hydroxylated bile acid, demonstrated that it stimulates significantly greater secretion of both cholesterol and phospholipids (B1166683) compared to tauroursodeoxycholic acid. nih.gov This suggests a direct role for specific bile acids like taurohyocholic acid in modulating lipid secretion.

| Parameter | THDCA (μmol/μmol bile acid) | TUDCA (μmol/μmol bile acid) | Significance |

|---|---|---|---|

| Cholesterol Secretion | 0.098 | 0.061 | P < 0.05 |

| Phospholipid Secretion | 0.451 | 0.275 | P < 0.05 |

| Phospholipid/Cholesterol Ratio | 3.88 | 3.09 | P < 0.05 |

Regulatory Effects on Cholestasis and Cellular Integrity in Isolated Organ Models

The effects of bile acids on liver health are highly dependent on their specific chemical structure. During cholestasis, a condition of impaired bile flow, the accumulation of certain bile acids can be cytotoxic. For example, taurolithocholic acid (TLCA) is a known potent cholestatic agent that impairs bile flow and the insertion of transport proteins into hepatocyte membranes. nih.gov Conversely, other bile acids, such as tauroursodeoxycholic acid (TUDCA), are known to be anticholestatic and can reverse the damaging effects of toxic bile acids. nih.govmdpi.com

In cholestatic liver injury, the accumulation of certain bile acids can also lead to liver fibrosis. Studies have demonstrated that taurocholic acid (TCA) can activate hepatic stellate cells (HSCs), the primary cell type responsible for scar tissue formation in the liver. nih.gov This activation leads to increased cell proliferation, migration, and secretion of extracellular matrix proteins, contributing to the progression of fibrosis. nih.gov These findings, often studied in isolated perfused liver models or with isolated liver cell types, underscore the dual nature of bile acids in either promoting or protecting against liver injury depending on their structure and concentration. nih.govnih.gov

Modulatory Roles in Microbiome-Bile Acid Interactions (e.g., Microbial Biotransformation)

The relationship between the gut microbiome and bile acids is bidirectional and symbiotic. The host synthesizes primary conjugated bile acids, and the gut microbiota biotransforms them into a diverse array of secondary bile acids. nih.govmdpi.com This process begins with deconjugation by BSH-active bacteria, which is a prerequisite for subsequent transformations like 7α-dehydroxylation, which converts primary bile acids into secondary bile acids like deoxycholic acid and lithocholic acid. nih.govresearchgate.net

These microbial biotransformations profoundly alter the signaling properties and toxicity of the bile acid pool. nih.gov In turn, the composition of the bile acid pool exerts selective pressure on the gut microbial community, as the antimicrobial nature of bile acids inhibits the growth of some bacteria while favoring more resistant species. nih.gov For instance, diets high in animal protein and saturated fat can increase the secretion of taurine-conjugated bile acids, which selects for bile-resistant microbes capable of producing secondary bile acids and hydrogen sulfide, a potentially genotoxic compound. nih.govnih.gov The use of isotopically labeled standards like Taurohyocholate-d4 is invaluable for tracing these complex metabolic pathways and understanding the intricate interplay between host and microbial metabolism. nih.gov

Comparative Analysis of Bile Acid Profiles and Isotopic Signatures Across Species

Significant differences exist in bile acid profiles and metabolism across various animal species. nih.gov These differences are crucial to consider when using animal models to study human diseases. researchgate.net LC-MS is a powerful tool for analyzing these interspecies variations, and the use of deuterated internal standards is essential for accurate quantification. mdpi.com

Major species differences are observed in the type of amino acid conjugation. Amidation with taurine is predominant in humans, chimpanzees, dogs, rats, and mice, whereas glycine conjugation is the primary pathway in minipigs and rabbits. researchgate.netsemanticscholar.org The types and concentrations of specific bile acids also vary widely. For example, pigs show the highest content of glycohyodeoxycholic acid (GHDCA), while taurolithocholic acid (TLCA) is prevalent in poultry. mdpi.com In general, the bile acid metabolism in chimpanzees is most similar to that of humans, while the metabolism in rats and mice is the most dissimilar. researchgate.net These comparative analyses provide valuable insights into evolutionary adaptations and disease mechanisms. mdpi.com

| Species | Primary Conjugation Amino Acid |

|---|---|

| Human | Taurine |

| Chimpanzee | Taurine |

| Dog | Taurine |

| Rat | Taurine |

| Mouse | Taurine |

| Minipig | Glycine |

| Rabbit | Glycine |

Future Directions and Emerging Research Avenues for Taurohyocholate D4 Sodium

Development of Novel Analytical Platforms for Deuterated Bile Acids

The accurate measurement of individual bile acids within complex biological matrices is challenging due to their diverse chemical structures and wide concentration ranges. nih.govpsu.edu While liquid chromatography-mass spectrometry (LC-MS) is the most sensitive and widely used tool, future research will focus on developing novel platforms with enhanced sensitivity, specificity, and throughput for analyzing deuterated bile acids. nih.govresearchgate.net

Future platforms will likely incorporate advancements in:

High-Resolution Mass Spectrometry (HRMS): Moving beyond traditional tandem mass spectrometry, HRMS offers greater specificity to distinguish between isobaric bile acid species and their deuterated analogs, reducing analytical interference.

Supercritical Fluid Chromatography (SFC-MS): This technique provides an alternative to conventional liquid chromatography, offering different selectivity and faster analysis times for the complex mixture of bile acids. nih.gov

Integrated Microfluidics: Miniaturized platforms, or "lab-on-a-chip" systems, could integrate sample preparation, separation, and detection, reducing sample volume requirements and increasing throughput for large-scale metabolic studies using deuterated standards.

Standardization and Automation: Establishing standardized, automated workflows for sample processing and data analysis is crucial. This includes creating comprehensive libraries of deuterated bile acid fragmentation patterns to improve identification and quantification accuracy. nih.gov

| Analytical Platform | Advantage for Deuterated Bile Acid Analysis | Future Direction |

| LC-MS/MS | High sensitivity and specificity for quantification. nih.govnih.gov | Integration with higher resolution mass analyzers and automated data processing pipelines. |

| GC-MS | Historically used; provides good separation for certain bile acids. nih.govnih.gov | Largely being replaced by LC-MS but may find niche applications for volatile derivatives. |

| NMR Spectroscopy | Provides detailed structural information. nih.gov | Increased sensitivity through cryoprobe technology to enable detection of lower abundance species. |

| SFC-MS | Alternative selectivity and faster run times compared to LC. nih.gov | Method development for comprehensive profiling of the deuterated "bile-ome". |

Integration with Multi-Omics Approaches (e.g., Proteomics, Transcriptomics)

The true potential of using Taurohyocholate-d4 as a tracer lies in its integration with other "omics" technologies. This multi-omics approach provides a holistic view of how fluctuations in bile acid pools, tracked by deuterated standards, influence broader biological systems. mdpi.com By combining metabolomics data (quantified using standards like Taurohyocholate-d4) with proteomics and transcriptomics, researchers can build a more complete picture of metabolic pathways and their regulation. nih.govnih.gov

Key research avenues include:

Linking Metabolome to Proteome: Correlating changes in the levels of specific bile acids with the expression levels of key enzymes and transporters involved in their synthesis and circulation (e.g., CYP7A1, BSEP, ASBT). This can reveal regulatory feedback loops and mechanisms of drug-induced liver injury.

Transcriptional Regulatory Networks: Identifying how bile acid signaling, tracked via deuterated tracers, alters gene expression. This involves connecting metabolomic data with transcriptomic data to understand the activation of nuclear receptors like FXR and the downstream genetic programs they control. nih.govprovidence.org

Host-Microbiome Interactions: Using multi-omics to study how the gut microbiota modifies bile acid pools. Deuterated primary bile acids can be administered to trace their conversion into secondary bile acids by specific microbial enzymes, with concurrent sequencing of the microbiome (metagenomics) and analysis of microbial gene expression (metatranscriptomics). nih.gov

Advancements in In Vivo Imaging of Deuterated Metabolites

A groundbreaking area of research is the use of deuterated metabolites for non-invasive in vivo imaging. Deuterium (B1214612) Metabolic Imaging (DMI) is an emerging magnetic resonance (MR)-based technique that allows for the visualization and mapping of metabolic pathways in real-time. nih.govnottingham.ac.uk While currently focused on highly abundant metabolites like glucose, future advancements could enable the imaging of lower concentration deuterated compounds like bile acids.

Future progress in this area will depend on:

Increased Sensitivity: Developing higher field strength MR scanners (e.g., 7T and above) and specialized radiofrequency (RF) coils to improve the signal-to-noise ratio for detecting the weak deuterium signal. nih.govresearchgate.net

Novel Pulse Sequences: Designing advanced MR pulse sequences to specifically detect and quantify the signal from deuterated bile acids while suppressing background noise.

Kinetic Modeling: Applying sophisticated kinetic models to DMI data to quantify the rates of bile acid uptake, transport, and transformation in different organs, such as the liver and intestine, in real-time.

The ability to directly visualize the journey of a compound like Taurohyocholate-d4 through the enterohepatic circulation in a living organism would provide unprecedented insights into the spatial and temporal dynamics of bile acid metabolism. nih.gov

Computational Modeling and Simulation of Bile Acid Metabolic Networks

Computational modeling provides a powerful framework for understanding the complex, interconnected system of bile acid metabolism. biorxiv.org Physiologically-based pharmacokinetic (PBPK) models aim to simulate the absorption, distribution, metabolism, and excretion (ADME) of bile acids at a whole-body level. biorxiv.org

Deuterated compounds like Taurohyocholate-d4 are critical for the development and validation of these models:

Parameterization and Validation: Data from tracer studies using deuterated bile acids can be used to define and refine key model parameters, such as transport rates across membranes and enzymatic conversion rates. The model's predictions can then be compared against the experimentally measured concentrations of the deuterated tracer and its metabolites.

Predicting Perturbations: Once validated, these models can be used to simulate the effects of disease states (e.g., cholestasis, fatty liver disease) or drug interactions on the entire bile acid network. tue.nl For example, a model could predict how inhibition of a specific transporter would alter the flux of Taurohyocholate-d4 through the system.

Network Construction: Algorithms can be used to construct metabolic networks, and data from deuterated tracer studies can help identify previously unknown pathways or connections within the bile acid metabolic network. nih.gov

| Modeling Approach | Application for Deuterated Bile Acids | Research Goal |

| Physiologically-Based Pharmacokinetic (PBPK) Models | Provide experimental data for model calibration and validation. biorxiv.org | To simulate and predict bile acid distribution and dynamics in the whole body under various conditions. |

| Flux Balance Analysis (FBA) | Quantify metabolic fluxes through different pathways after tracer administration. | To understand the relative activity of different bile acid synthesis and modification pathways. |

| Metabolic Network Reconstruction | Help identify and confirm enzymatic reactions and transport steps in the network. nih.govnih.gov | To build a comprehensive map of all possible bile acid transformations and movements. |

Expanding Applications in Non-Human Preclinical Disease Models and Systems Biology

The study of bile acids in preclinical animal models is essential for understanding their role in disease and for developing new therapeutics. mdpi.com Deuterated bile acids serve as invaluable tools in these models to trace metabolic pathways and quantify subtle changes in bile acid homeostasis that are characteristic of specific pathologies.

Future research will see expanded use of Taurohyocholate-d4 and similar compounds in:

Models of Liver Disease: In models of non-alcoholic fatty liver disease (NAFLD) or cholestasis, deuterated tracers can be used to precisely quantify how the synthesis, conjugation, and excretion of specific bile acids are altered, providing insights into disease mechanisms.

Models of Metabolic Syndrome: Given the role of bile acids in regulating glucose and lipid metabolism, deuterated tracers can help elucidate how bile acid signaling is dysregulated in animal models of obesity and type 2 diabetes. avantiresearch.com

Germ-Free and Gnotobiotic Models: These models, which have a defined microbial composition, are crucial for dissecting the specific roles of gut bacteria in bile acid metabolism. Administering deuterated primary bile acids to these animals allows researchers to identify which bacterial species are responsible for producing specific secondary bile acids. biorxiv.org

Q & A

Q. How should researchers document methodological limitations when using Taurohyocholate-d4 (sodium) in longitudinal studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.